molecular formula C22H22FN3O2S B12202333 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B12202333
M. Wt: 411.5 g/mol
InChI Key: FSHCUXNKQZSMBK-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorinated indole moiety and a benzazepine ring, which are connected through a sulfanylacetamide linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve regioselectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized indole and benzazepine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
  • **N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
  • **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Uniqueness

The presence of the fluorine atom in the indole ring of this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets . This makes it distinct from other similar compounds with different halogen substitutions.

Properties

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H22FN3O2S/c23-16-6-7-19-17(11-16)15(12-25-19)9-10-24-21(27)13-29-20-8-5-14-3-1-2-4-18(14)26-22(20)28/h1-4,6-7,11-12,20,25H,5,8-10,13H2,(H,24,27)(H,26,28)

InChI Key

FSHCUXNKQZSMBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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